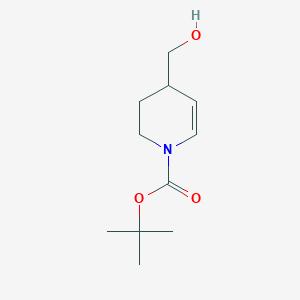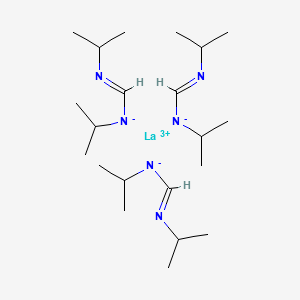
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran (2,6-DBMC), is a Grignard reagent widely used in organic synthesis. This reagent is composed of a magnesium chloride complex, a hydrocarbon solvent, and an alkyl halide. It is a colorless, viscous liquid with a pungent odor that is toxic and flammable. 2,6-DBMC is a powerful nucleophile, making it an ideal reagent for the formation of carbon-carbon bonds in organic synthesis.
作用機序
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is a nucleophile, meaning it can donate electrons to form a new bond. This reagent reacts with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond. The reaction is initiated by the nucleophilic attack of the magnesium on the electrophile, followed by the attack of the alkyl halide on the magnesium. This produces a magnesium alkoxide intermediate, which is then deprotonated by the solvent, forming a new carbon-carbon bond.
Biochemical and Physiological Effects
This compound is toxic and flammable and should be handled with caution. Inhalation of the vapor may cause irritation of the eyes, nose, and throat. Skin contact may cause irritation and redness. The reagent is also corrosive and may cause burns if it comes into contact with the skin or eyes.
実験室実験の利点と制限
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is a powerful nucleophile, making it an ideal reagent for the formation of carbon-carbon bonds. It is relatively inexpensive and easy to use, making it a popular choice for organic synthesis. However, it is also toxic and flammable and should be handled with caution. Additionally, the reaction is exothermic and should be monitored carefully to prevent overheating.
将来の方向性
There are a number of potential future directions for the use of 2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran in organic synthesis. These include the synthesis of complex natural products, the synthesis of heterocyclic compounds, and the formation of carbon-carbon bonds. Additionally, this reagent could be used in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be done to improve the safety of the reagent and to develop new applications.
合成法
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is synthesized by the reaction of 2,6-dimethylbenzyl chloride with magnesium metal in tetrahydrofuran. The reaction is typically conducted in a dry, inert atmosphere such as argon or nitrogen. The reaction is exothermic and should be monitored carefully to prevent overheating. The reaction is complete when the magnesium metal has been completely consumed and the product is a colorless, viscous liquid.
科学的研究の応用
2,6-Dimethylbenzylmagnesium chloride, 0.25M in tetrahydrofuran is a powerful nucleophile, making it an ideal reagent for the formation of carbon-carbon bonds in organic synthesis. This reagent is used in a variety of organic synthesis applications, including the synthesis of heterocyclic compounds, the synthesis of polycyclic compounds, and the formation of carbon-carbon bonds. It is also used in the synthesis of pharmaceuticals and agrochemicals.
特性
IUPAC Name |
magnesium;2-methanidyl-1,3-dimethylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-5-4-6-8(2)9(7)3;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFUBNZZNWNXFP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)
![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)
![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)
![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)


![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)





